molecular formula C7H13NO2 B011443 (S)-Methyl 2-methylpyrrolidine-2-carboxylate CAS No. 109837-32-3

(S)-Methyl 2-methylpyrrolidine-2-carboxylate

Cat. No.: B011443
CAS No.: 109837-32-3
M. Wt: 143.18 g/mol
InChI Key: CCNBDZFBJCGDIV-ZETCQYMHSA-N
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Description

(S)-Methyl 2-methylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of proline derivatives It is characterized by its molecular formula C7H13NO2 and a molecular weight of 14318 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-methylpyrrolidine-2-carboxylate typically involves the esterification of (S)-2-methylpyrrolidine-2-carboxylic acid. One common method includes the reaction of (S)-2-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (S)-2-methylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of (S)-2-methylpyrrolidine-2-methanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

(S)-Methyl 2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methylpyrrolidine-2-carboxylic acid: A direct precursor and similar in structure but lacks the ester group.

    L-Proline methyl ester hydrochloride: Another proline derivative with similar ester functionality.

    Ethyl (2S)-2-pyrrolidinecarboxylate: An ethyl ester analog with similar reactivity.

Uniqueness

(S)-Methyl 2-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and ester functionality, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl (2S)-2-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNBDZFBJCGDIV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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